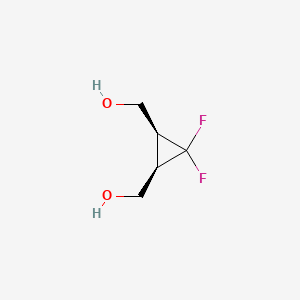

3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Difluorocyclopropane derivatives are a class of compounds that have been gaining interest in the field of organic chemistry . They often involve carbon, nitrogen, and oxygen-based entities . The presence of fluorine atoms can profoundly modify the physicochemical properties of the parent molecules .

Synthesis Analysis

The synthesis of difluorocyclopropane derivatives often involves the use of fluorine substituents in both ring-forming and ring-opening reactions . A method has been disclosed where gem-difluorocyclopropane diester, a type of donor–acceptor cyclopropane, participates in (3 + 2)-cycloadditions with various aldehydes and ketones .Molecular Structure Analysis

The molecular structure of difluorocyclopropane derivatives is characterized by the presence of a cyclopropane ring with two fluorine atoms attached to the same carbon atom .Chemical Reactions Analysis

Difluorocyclopropane derivatives can participate in various chemical reactions. For instance, they can undergo (3 + 2)-cycloadditions with various aldehydes and ketones .Scientific Research Applications

- Enzymatic Hydrolysis : For instance, the prochiral diacetate of cis-1,2-bis-(hydroxymethyl)-3,3-difluorocyclopropane can be selectively hydrolyzed using Alcaligenes sp. lipase, resulting in the corresponding monoacetate with high enantiomeric excess .

- Potential Applications : Researchers have explored difluorocyclopropanes as potential drug candidates due to their unique properties .

- Lipophilicity and Drug Design : Partially fluorinated cyclopropanes, despite having three carbon atoms, exhibit similar lipophilicity to trifluoromethyl groups (–CF3). This property makes them intriguing for drug discovery .

Enantioselective Synthesis

Biological Activity and Medicinal Chemistry

Novel Motifs for Drug Discovery

Mechanism of Action

Future Directions

The field of difluorocyclopropane derivatives is a rapidly developing area of research with potential applications in various fields such as medicine, agriculture, and materials sciences . Future research will likely focus on developing new synthetic methods and exploring the unique properties and applications of these compounds.

properties

IUPAC Name |

[(1R,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2/t3-,4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYJIMLAIWGZHF-ZXZARUISSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C1(F)F)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H](C1(F)F)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2472777.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2472782.png)

![(5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride](/img/structure/B2472785.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2472788.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2472790.png)

![1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2472792.png)

![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2472796.png)

![8-Methyl-1,8-diazaspiro[4.5]decan-3-ol](/img/structure/B2472797.png)

![N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2472799.png)